(+)-Tephrorin B (+)-Tephrorin B (+)-tephrorin B is a monohydroxyflavanone that is (2S)-7-hydroxyflavanone substituted at position 8 by a tetrahydrofuran ring which in turn is substituted by geminal methyl groups at position 2 and a cinnamoyloxy group at position 3. Isolated from Tephrosia purpurea, it exhibits antineoplastic activity. It has a role as an antineoplastic agent and a plant metabolite. It is a cinnamate ester, a monohydroxyflavanone and a member of oxolanes.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1876196
InChI: InChI=1S/C30H28O6/c1-30(2)29(36-26(33)16-13-19-9-5-3-6-10-19)22(18-34-30)27-23(31)15-14-21-24(32)17-25(35-28(21)27)20-11-7-4-8-12-20/h3-16,22,25,29,31H,17-18H2,1-2H3/b16-13+/t22-,25+,29+/m1/s1
SMILES:
Molecular Formula: C30H28O6
Molecular Weight: 484.5 g/mol

(+)-Tephrorin B

CAS No.:

Cat. No.: VC1876196

Molecular Formula: C30H28O6

Molecular Weight: 484.5 g/mol

* For research use only. Not for human or veterinary use.

(+)-Tephrorin B -

Specification

Molecular Formula C30H28O6
Molecular Weight 484.5 g/mol
IUPAC Name [(3S,4S)-4-[(2S)-7-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-8-yl]-2,2-dimethyloxolan-3-yl] (E)-3-phenylprop-2-enoate
Standard InChI InChI=1S/C30H28O6/c1-30(2)29(36-26(33)16-13-19-9-5-3-6-10-19)22(18-34-30)27-23(31)15-14-21-24(32)17-25(35-28(21)27)20-11-7-4-8-12-20/h3-16,22,25,29,31H,17-18H2,1-2H3/b16-13+/t22-,25+,29+/m1/s1
Standard InChI Key QBEVDWJGVNNOGT-NTWNTOQNSA-N
Isomeric SMILES CC1([C@H]([C@H](CO1)C2=C(C=CC3=C2O[C@@H](CC3=O)C4=CC=CC=C4)O)OC(=O)/C=C/C5=CC=CC=C5)C
Canonical SMILES CC1(C(C(CO1)C2=C(C=CC3=C2OC(CC3=O)C4=CC=CC=C4)O)OC(=O)C=CC5=CC=CC=C5)C

Introduction

Chemical Structure and Properties

Molecular Composition and Classification

(+)-Tephrorin B is a monohydroxyflavanone with the molecular formula C30H28O6 and a molecular weight of 484.5 g/mol . Structurally, it is characterized as a (2S)-7-hydroxyflavanone substituted at position 8 by a tetrahydrofuran ring, which in turn is substituted by geminal methyl groups at position 2 and a cinnamoyloxy group at position 3 . This complex structure contributes to its unique biological properties and interactions with cellular targets. The compound is classified as a cinnamate ester, a monohydroxyflavanone, and a member of oxolanes based on its chemical characteristics .

Structural Identifiers and Nomenclature

The compound is known by several systematic names that describe its stereochemistry and structural features. Some of the recognized synonyms include:

  • (3S,4S)-4-[(2S)-3,4-dihydro-7-hydroxy-4-oxo-2-phenyl-2H-1-benzopyran-8-yl]tetrahydro-2,2-dimethyl-3-furanyl(2E)-3-phenyl-2-propenoate

  • [(3S,4S)-4-[(2S)-7-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-8-yl]-2,2-dimethyloxolan-3-yl] (E)-3-phenylprop-2-enoate

  • ((3S,4S)-4-((2S)-7-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-8-yl)-2,2-dimethyloxolan-3-yl) (E)-3-phenylprop-2-enoate

In chemical databases, (+)-Tephrorin B is identified by the InChIKey QBEVDWJGVNNOGT-BEKBCFMSSA-N and is registered in the PubChem database with CID 10624721 .

Natural Source and Discovery

Botanical Origin

(+)-Tephrorin B has been isolated from Tephrosia purpurea, a plant species that belongs to the Fabaceae family . Tephrosia purpurea, commonly known as wild indigo or fish poison, has been recognized for its medicinal properties in traditional medicine systems across various cultures. The plant is noted for its therapeutic applications, including properties that are deobstruent (removing obstructions) and diuretic, and for treating respiratory diseases, bilious colic, and liver blockages .

Phytochemical Context

The genus Tephrosia is rich in bioactive compounds, particularly flavonoids. Phytochemical investigations of various Tephrosia species have revealed the presence of glucosides, rotenoids, isoflavones, chalcones, flavanones, flavanols, and prenylated flavonoids . (+)-Tephrorin B represents one of the significant bioactive compounds within this diverse phytochemical profile. The first significant characterization of this compound was reported in 2000 by Chang et al. in their paper on novel bioactive flavonoids from Tephrosia purpurea published in Organic Letters .

Biological Activities and Pharmacological Properties

Comparative Activity Profile

The table below summarizes the known biological activities of (+)-Tephrorin B based on available research data:

Activity TypeTarget SystemEffective ConcentrationReference
AntineoplasticHepa1c1c7 cellsCD value: 5.9μM
Plant metaboliteTephrosia purpureaNot specified

Research Context and Related Compounds

Related Flavonoids from Tephrosia Species

Tephrosia purpurea and other species within the genus produce various bioactive flavonoids with structures related to (+)-Tephrorin B. These include compounds such as tephroglabrin, tepurindiol, and semiglabrin . These compounds often share structural elements and may exhibit similar or complementary biological activities. The structural relationships between these compounds provide valuable insights for structure-activity relationship studies and potential pharmacophore development.

Current Research Approaches

Recent research has explored novel applications of Tephrosia purpurea extracts, including the phyto-synthesis of silver nanoparticles (TP-AgNPs) . While these studies don't directly focus on (+)-Tephrorin B, they demonstrate the broader research interest in bioactive compounds from this plant species. The silver nanoparticles synthesized from T. purpurea have shown promising antioxidant activities against free radicals and inhibitory effects on breast cancer cell lines (MCF 7) . These findings suggest potential synergistic applications combining (+)-Tephrorin B with other Tephrosia-derived bioactive compounds or nanoformulations.

Structural Characteristics and Chemical Properties

Physicochemical Properties

While the provided sources don't specify all the physicochemical properties of (+)-Tephrorin B, some can be inferred from its structure. As a flavonoid with multiple aromatic rings and a hydroxyl group, it likely exhibits limited water solubility but may be soluble in organic solvents. The presence of the hydroxyl group at position 7 of the flavanone core may confer antioxidant properties, which are common among flavonoids with similar structural features.

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